molecular formula C12H11F3N2O B3368786 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 218632-10-1

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3368786
CAS No.: 218632-10-1
M. Wt: 256.22 g/mol
InChI Key: RTRGFTZOIPZARW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylhydrazine and 1,1,1-trifluoro-3-butanone.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the pyrazole ring.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the temperature maintained between 50-100°C.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors in biological systems, affecting their activity.

    Pathways Involved: It can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interfere with DNA replication in cancer cells, inhibiting their growth and proliferation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole and 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole share structural similarities.

    Uniqueness: The presence of both the methoxyphenyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-8-7-11(12(13,14)15)16-17(8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRGFTZOIPZARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592588
Record name 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218632-10-1
Record name 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,1,1-trifluoro-2,4-pentanedione (0.02 mol, 2.4 mL) and 4-methoxyphenyl hydrazine.HCl (4.54 g, 1.3 eq.) in 2-methoxyethanol (100 mL) and acetic acid (30 mL) was refluxed for 6 h. The reaction mixture was evaporated and purified by flash chromatography on a silica gel column (400 g) eluted with 4:1 hexane:ethyl acetate to give 4.5 g of pure product (88%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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